![molecular formula C10H14N2O3 B6142054 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide CAS No. 1247521-37-4](/img/structure/B6142054.png)
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide
Overview
Description
Scientific Research Applications
Recyclization in Organic Synthesis
- Researchers explored the recyclization of 3-aroyl-1H-pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones, leading to the formation of N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl]benzamides. This work contributes to the field of organic synthesis and molecular structure analysis (Mashevskaya et al., 2011).
Neuropharmacology and Memory Research
- In the context of memory and learning processes, derivatives of 2-oxo- and 2,5-dioxo-delta3-pyrroline were synthesized, potentially contributing to neuropharmacology (Pinza & Pifferi, 1978).
Chemoselective Conjugation
- A study developed an efficient synthesis method for a heterobifunctional coupling agent involving 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide. This agent is critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).
Synthesis of Terpyrrole Derivatives
- Terpyrrole derivatives were synthesized via a pseudo-five-component reaction involving pyrrole and β-enaminocarbonyls. This research contributes to the field of chemical synthesis and molecular structure analysis (Masoudi & Anary‐Abbasinejad, 2015).
Inhibition of Caspase-3
- Novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines were synthesized, with some compounds identified as potent inhibitors of caspase-3. This has implications for cancer research and drug development (Kravchenko et al., 2005).
Polyimide Resins in Material Science
- Different polyimide resins synthesized using N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide were analyzed for their thermal, oxidative, and radiation stability, contributing to the field of material science and polymer chemistry (Marinović‐Cincović et al., 2004).
Synthesis of Photochromic Dithienylmaleimides
- The synthesis of 3,4-dithienyl-substituted 1-(2,2-dimethoxyethyl)-1H-pyrrole-2,5-diones and their application in photochromic materials was investigated (Belikov, 2018).
Antidiabetic Agents
- The synthesis of 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides and their zinc(II) complexes was explored for potential hypoglycemic agents in antidiabetic research (Saito et al., 2017).
properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-propylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-6-11-8(13)5-7-12-9(14)3-4-10(12)15/h3-4H,2,5-7H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOMIBJLGPOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCN1C(=O)C=CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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